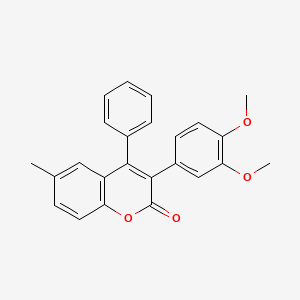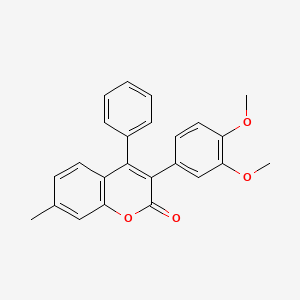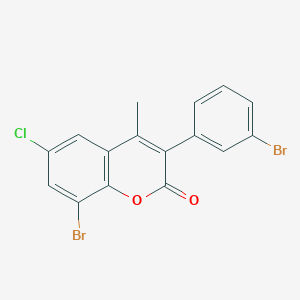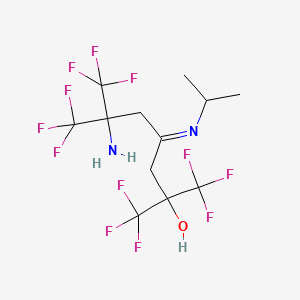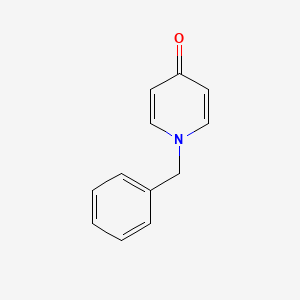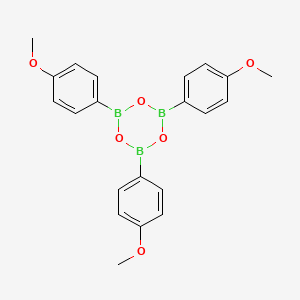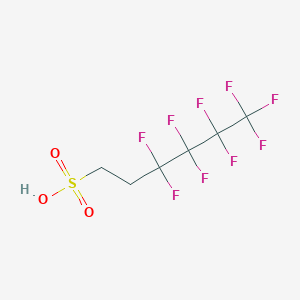
1H,1H,2H,2H-Perfluorohexanesulphonic acid
Vue d'ensemble
Description
L'acide perfluorohexanesulfonique 1H,1H,2H,2H- est une substance polyfluoroalkylée (PFAS) reconnue pour ses propriétés chimiques uniques. Il se caractérise par une chaîne fluorocarbonée à six atomes de carbone à la fois hydrophobe et lipophobe, avec un groupe fonctionnel acide sulfonique qui lui confère une polarité . Ce composé est souvent trouvé comme contaminant dans l'eau potable et a fait l'objet de diverses études environnementales et toxicologiques .
Mécanisme D'action
Target of Action
As a pfas, it is known to have broad environmental and biological distribution due to its persistence and bioaccumulative properties .
Mode of Action
As a PFAS, it is known to be resistant to degradation and can persist in the environment for a long time . It can also bioaccumulate in organisms, leading to potential toxic effects .
Pharmacokinetics
As a pfas, it is known to be persistent in the environment and can bioaccumulate in organisms . These properties can impact its bioavailability.
Result of Action
As a PFAS, it has been found as a contaminant in drinking water , suggesting potential environmental and health impacts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorohexanesulphonic acid. Its persistence and bioaccumulative properties allow it to remain in the environment for extended periods . Factors such as temperature, pH, and presence of other contaminants can potentially affect its stability and action.
Méthodes De Préparation
La synthèse de l'acide perfluorohexanesulfonique 1H,1H,2H,2H- implique généralement la fluoration de dérivés d'acide hexanesulfonique. Les méthodes de production industrielle incluent souvent la fluoration électrochimique ou les procédés de télomérisation. Ces méthodes assurent l'incorporation d'atomes de fluor dans la chaîne carbonée, ce qui donne la structure polyfluoroalkylée désirée .
Analyse Des Réactions Chimiques
L'acide perfluorohexanesulfonique 1H,1H,2H,2H- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme l'hydroxyde de sodium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés sulfonates, tandis que la réduction peut produire des composés partiellement fluorés .
Applications de la recherche scientifique
L'acide perfluorohexanesulfonique 1H,1H,2H,2H- a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme surfactant et revêtement protecteur dans divers procédés chimiques.
Biologie : Des études ont examiné ses effets sur les systèmes biologiques, en particulier ses propriétés bioaccumulatives et ses interactions avec les protéines.
Médecine : La recherche a exploré son potentiel en tant qu'outil de diagnostic en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide perfluorohexanesulfonique 1H,1H,2H,2H- implique son interaction avec les composés polaires en raison de son groupe fonctionnel acide sulfonique. Cette interaction lui permet de se lier à des protéines telles que l'albumine sanguine, affectant ainsi diverses voies biologiques. La force de ses liaisons carbone-fluor contribue à sa persistance dans l'environnement et les organismes vivants .
Applications De Recherche Scientifique
1H,1H,2H,2H-Perfluorohexanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and protective coating in various chemical processes.
Biology: Studies have investigated its effects on biological systems, particularly its bioaccumulative properties and interactions with proteins.
Medicine: Research has explored its potential as a diagnostic tool due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
L'acide perfluorohexanesulfonique 1H,1H,2H,2H- est souvent comparé à d'autres composés PFAS, tels que :
Acide perfluorooctanesulfonique (PFOS) : Structure similaire mais avec une chaîne à huit atomes de carbone, le PFOS est connu pour sa présence environnementale généralisée et ses propriétés bioaccumulatives.
Acide perfluorobutanesulfonique (PFBS) : Avec une chaîne plus courte à quatre atomes de carbone, le PFBS est moins bioaccumulatif mais reste persistant dans l'environnement.
La singularité de l'acide perfluorohexanesulfonique 1H,1H,2H,2H- réside dans sa longueur de chaîne et son groupe fonctionnel spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGIGTRUEITPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2SO3H, C6H5F9O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 4:2 FtS | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891564 | |
| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757124-72-4 | |
| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,2H,2H-Perfluorohexanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


